6,7-dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline
Overview
Description
6,7-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline is a complex organic compound known for its diverse biological activities. This compound features a trimethoxyphenyl group, which is a versatile pharmacophore present in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline typically involves the reaction of 6,7-dimethoxy-1-tetralone with 3,4,5-trimethoxybenzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a palladium catalyst .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reductive amination process to ensure high yield and purity, possibly using continuous flow reactors for better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further hydrogenate the isoquinoline ring.
Substitution: Electrophilic aromatic substitution can occur on the trimethoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for electrophilic aromatic substitution.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully hydrogenated isoquinoline derivatives.
Substitution: Halogenated trimethoxyphenyl derivatives.
Scientific Research Applications
6,7-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a tubulin polymerization inhibitor.
Medicine: Investigated for its anti-cancer, anti-fungal, and anti-bacterial properties.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline involves its interaction with various molecular targets:
Tubulin Polymerization Inhibition: The compound binds to the colchicine binding site on tubulin, preventing its polymerization and thus inhibiting cell division.
Enzyme Inhibition: It inhibits enzymes like heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), which are involved in cancer cell survival.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and also inhibits tubulin polymerization.
Combretastatin: A potent microtubule targeting agent.
Uniqueness
6,7-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline is unique due to its combination of the isoquinoline and trimethoxyphenyl moieties, which confer a broad spectrum of biological activities. Its ability to inhibit multiple molecular targets makes it a versatile compound for various therapeutic applications .
Properties
IUPAC Name |
6,7-dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5/c1-23-17-10-15-6-7-22(13-16(15)11-18(17)24-2)12-14-8-19(25-3)21(27-5)20(9-14)26-4/h8-11H,6-7,12-13H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFZXBTTYLQDHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCC3=CC(=C(C=C3C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.